molecular formula C20H21NO2S B10974712 N-(2-tert-butylphenyl)naphthalene-2-sulfonamide

N-(2-tert-butylphenyl)naphthalene-2-sulfonamide

Cat. No.: B10974712
M. Wt: 339.5 g/mol
InChI Key: NYPMQFFKVAUOGV-UHFFFAOYSA-N
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Description

N-(2-tert-butylphenyl)naphthalene-2-sulfonamide is an organic compound belonging to the class of naphthalene sulfonamides. This compound is characterized by the presence of a naphthalene ring substituted with a sulfonamide group and a tert-butylphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tert-butylphenyl)naphthalene-2-sulfonamide typically involves the reaction of 2-tert-butylaniline with naphthalene-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-tert-butylphenyl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(2-tert-butylphenyl)naphthalene-2-sulfonamide is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: As a probe to study enzyme-substrate interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-tert-butylphenyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s activity. The tert-butylphenyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-sulfonamide: Lacks the tert-butylphenyl group, resulting in different chemical and biological properties.

    2-tert-Butylaniline: Lacks the naphthalene sulfonamide group, leading to different reactivity and applications.

Uniqueness

N-(2-tert-butylphenyl)naphthalene-2-sulfonamide is unique due to the presence of both the naphthalene sulfonamide and tert-butylphenyl groups. This combination imparts distinct chemical properties, such as increased stability and specific reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C20H21NO2S

Molecular Weight

339.5 g/mol

IUPAC Name

N-(2-tert-butylphenyl)naphthalene-2-sulfonamide

InChI

InChI=1S/C20H21NO2S/c1-20(2,3)18-10-6-7-11-19(18)21-24(22,23)17-13-12-15-8-4-5-9-16(15)14-17/h4-14,21H,1-3H3

InChI Key

NYPMQFFKVAUOGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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